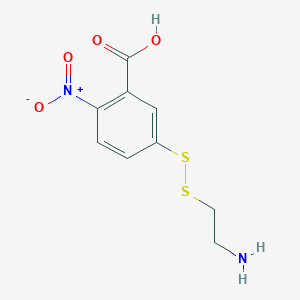

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid

Beschreibung

Brief Overview and Significance

5-(2-Aminoethyl)dithio-2-nitrobenzoic acid, sometimes referred to in literature as ADNB, is a biochemical reagent primarily utilized for the detection and quantification of free sulfhydryl (thiol) groups. scbt.comnih.gov It belongs to a class of disulfide-containing compounds that are instrumental in protein chemistry and diagnostics. Its core utility lies in its ability to react specifically with thiols, producing a measurable signal. The significance of AEDP stems from its enhanced stability under certain experimental conditions compared to more traditional reagents. nih.govresearchgate.net

Comparison with Ellman's Reagent (DTNB)

AEDP is structurally and functionally related to the well-known thiol reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, commonly known as Ellman's reagent. nih.gov Both compounds react with thiols via a disulfide exchange mechanism to yield the same chromophore. However, a critical difference gives AEDP a significant advantage: its stability in alkaline environments. Research has shown that AEDP has "dramatically improved stability under alkaline conditions" compared to DTNB. nih.govelsevierpure.com This makes this compound an excellent and often superior alternative for quantifying thiols in enzymatic assays and other biochemical analyses that must be performed at a basic pH where DTNB's utility is limited by its instability. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFVSIOSWJQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593123 | |

| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71899-86-0 | |

| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles and Chemical Reactivity in Thiol Detection

Thiol-Disulfide Exchange Reaction Mechanism

The fundamental reaction governing the use of AEDP in thiol detection is the thiol-disulfide exchange. libretexts.org This is a common reaction in biochemistry, responsible for the formation and rearrangement of disulfide bonds within and between proteins. nih.govnih.govnih.gov The process involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). researchgate.net

Reaction with Free Sulfhydryl Groups

The process begins with the deprotonation of the free sulfhydryl group of a thiol-containing analyte (R-SH) to form a more reactive thiolate anion (R-S⁻). The rate of this reaction is dependent on the pKa of the thiol and the pH of the solution. researchgate.net The thiolate anion then acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of the AEDP molecule. researchgate.net This nucleophilic attack leads to the cleavage of the disulfide bond. wikipedia.org

Formation of Mixed Disulfides

Upon cleavage of the AEDP disulfide bond, a new, mixed disulfide is formed between the analyte thiol and one part of the original AEDP molecule. nih.govnih.gov Specifically, the analyte's sulfur atom forms a covalent bond with the sulfur atom of the 2-nitro-5-thiobenzoate portion of AEDP that is not attached to the aminoethyl group. The other part of the AEDP molecule, the 2-aminoethylthio fragment, is released. This exchange results in a stable mixed disulfide, effectively "tagging" the original thiol-containing molecule. nih.gov

Generation of Chromogenic Products

A key feature of this reaction is the concurrent release of a chromogenic product, 5-thio-2-nitrobenzoic acid (TNB). nih.gov TNB contains a thiol group and, under the typical alkaline to neutral pH conditions of the assay, this thiol group readily ionizes to form the TNB²⁻ dianion. wikipedia.org This dianion exhibits a strong yellow color, with a characteristic absorbance maximum at 412 nm. wikipedia.orgresearchgate.net The intensity of this color is directly proportional to the amount of TNB²⁻ generated, which in turn is stoichiometrically related to the initial amount of free thiol groups in the sample. wikipedia.org This principle allows for the quantitative spectrophotometric determination of thiol concentrations.

Comparative Analysis with Ellman's Reagent (DTNB)

Ellman's reagent, or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a widely used and structurally similar reagent for thiol quantification. wikipedia.orgnih.gov Both AEDP and DTNB operate on the same principle of thiol-disulfide exchange to produce the chromogenic TNB anion. nih.govresearchgate.net However, AEDP offers distinct advantages, particularly concerning its stability in alkaline environments.

Enhanced Stability Under Alkaline Conditions

A significant limitation of DTNB is its instability under alkaline conditions (pH > 8). sigmaaldrich.com At higher pH, DTNB can undergo a hydroxide-catalyzed decomposition, leading to the spontaneous formation of TNB and a subsequent overestimation of the thiol concentration. sigmaaldrich.com In contrast, AEDP exhibits dramatically improved stability in alkaline solutions. researchgate.net This enhanced stability makes AEDP a superior reagent for quantifying thiols and for use in enzymatic assays that require basic pH conditions for optimal activity. researchgate.net

Kinetic Profiles and Reaction Rates with Various Thiols

Studies have shown that AEDP reacts with free thiols with kinetics that are similar to those of Ellman's reagent. researchgate.net The reaction rates for both reagents are influenced by factors such as the pKa of the specific thiol being measured and the steric hindrance around the sulfhydryl group. researchgate.net While detailed kinetic data for AEDP with a wide range of specific thiols is not as extensively documented as for DTNB, the available information suggests a comparable reactivity profile, making it a suitable alternative in many applications. researchgate.net The reaction of both reagents with thiols is generally rapid and stoichiometric. wikipedia.org

Sensitivity to Electrostatic Environments and Ionic Strengths

The reactivity of 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADNB), similar to its analogue 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), in the detection of thiols is influenced by the electrostatic environment and the ionic strength of the solution. The reaction mechanism involves the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of the reagent. fishersci.comchemicalbook.comresearchgate.net Consequently, factors that affect the concentration of the thiolate anion or the accessibility of the disulfide bond will modulate the reaction rate.

The pH of the reaction medium is a critical factor. The reaction rate is dependent on the pKa' of the sulfhydryl group being assayed, as the deprotonated thiolate is the reactive species. fishersci.com The reaction is typically carried out under neutral to slightly alkaline conditions (pH 7-8) to ensure a sufficient concentration of the thiolate anion. chemicalbook.comsigmaaldrich.com While the absorbance of the final product, 5-thio-2-nitrobenzoate (TNB), is not significantly affected by pH changes between 7.6 and 8.6, the stability of the reagent itself can be a concern. fishersci.comresearchgate.net ADNB was specifically developed as a more base-stable alternative to DTNB, offering improved stability under alkaline conditions, which makes it particularly suitable for enzymatic assays and thiol quantification at basic pH. elsevierpure.comnih.gov

Steric and other electrostatic effects also play a role in the reaction rate. fishersci.comresearchgate.net The accessibility of the thiol group on a molecule, especially a large protein, can be hindered by its three-dimensional structure, affecting its ability to react with ADNB.

Furthermore, the ionic strength of the solution, often modified by the presence of salts, can influence the spectrophotometric properties of the resulting chromophore. High concentrations of denaturing agents like guanidinium (B1211019) hydrochloride or urea, which are often used to unfold proteins and expose buried thiol groups, can cause slight shifts in the absorption spectrum of TNB and alter its molar absorption coefficient. sigmaaldrich.comwikipedia.orgbohrium.com For instance, in the presence of 6 M guanidinium hydrochloride, the molar absorptivity of TNB at 412 nm is slightly reduced. wikipedia.orgbohrium.com

Product Formation and Spectrophotometric Detection

Formation of 5-thio-2-nitrobenzoate (TNB)

The detection of thiols using ADNB is based on a thiol-disulfide exchange reaction that produces a distinctly colored product. When ADNB reacts with a compound containing a free sulfhydryl group (R-SH), the disulfide bond in ADNB is cleaved. fishersci.comwikipedia.org This reaction is rapid and stoichiometric. wikipedia.org

The process involves the attack of the thiolate anion (R-S⁻) on the ADNB molecule. This results in the formation of a mixed disulfide between the thiol-containing compound and the 2-aminoethylthio moiety, and the release of one molecule of 5-thio-2-nitrobenzoate (TNB). fishersci.comchemicalbook.com At neutral or alkaline pH, the thiol group of TNB ionizes to form the 5-thio-2-nitrobenzoate dianion (TNB²⁻), which is responsible for the characteristic yellow color of the solution. wikipedia.org The reaction allows for the quantification of the number or concentration of thiol groups in a given sample. wikipedia.orgsigmaaldrich.com

Wavelength of Maximum Absorption (λmax) of TNB

The product of the reaction, the 5-thio-2-nitrobenzoate (TNB²⁻) dianion, is a chromophore with a strong absorbance in the visible region of the electromagnetic spectrum. This property allows for its easy quantification using a spectrophotometer. The wavelength of maximum absorption (λmax) for TNB²⁻ is consistently reported to be 412 nm in dilute aqueous buffer solutions. fishersci.comsigmaaldrich.comwikipedia.orgnih.gov

This λmax can, however, experience a slight shift depending on the chemical environment. For example, in the presence of 6 M guanidinium chloride, the absorption maximum shifts to 421 nm. sigmaaldrich.combohrium.com Similarly, when the parent compound DTNB is adsorbed onto gold nanoparticles, the resulting TNB²⁻ anion's absorbance is measured at 410 nm. researchgate.netnih.gov Despite these minor shifts under specific conditions, 412 nm remains the standard wavelength for measuring TNB concentration in most applications. The reaction's sensitivity to daylight, particularly UV radiation around 325 nm which affects the DTNB reagent itself, necessitates that the assay be conducted with minimal exposure to daylight. nih.gov

Molar Absorption Coefficients of TNB

The molar absorption coefficient (also known as molar extinction coefficient, ε) of the TNB²⁻ anion is a critical value for the quantitative determination of thiol concentrations. While early reports by Ellman in 1959 cited a value of 13,600 M⁻¹cm⁻¹, subsequent, more precise studies have revised this figure. fishersci.comwikipedia.orgnih.gov

The currently accepted and widely used molar absorption coefficient for TNB²⁻ at 412 nm and 25°C in dilute buffer solutions (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) is 14,150 M⁻¹cm⁻¹. fishersci.comresearchgate.netbohrium.comnih.govresearchgate.net This value is fundamental for calculating the concentration of thiol groups directly from the absorbance measurement using the Beer-Lambert law.

The molar absorption coefficient of TNB²⁻ is not constant across all conditions and can be influenced by the solvent, temperature, and high concentrations of certain solutes. fishersci.comsigmaaldrich.comnih.gov For instance, the value is known to decrease in the presence of high concentrations of denaturants. It is also temperature-dependent, a property known as thermochromism; as the temperature increases, the absorbance spectra of TNB shift to longer wavelengths, and the absorbance maxima decrease. nih.govresearchgate.net

Table 1: Molar Absorption Coefficients of 5-thio-2-nitrobenzoate (TNB) under Various Conditions

| Condition | Wavelength (nm) | Molar Absorption Coefficient (M⁻¹cm⁻¹) | Reference(s) |

|---|---|---|---|

| Dilute buffer solution (e.g., 0.1 M phosphate, pH 7.4), 25°C | 412 | 14,150 | fishersci.combohrium.comnih.govresearchgate.net |

| Dilute buffer solution, 37°C | 412 | 13,800 | nih.govresearchgate.net |

| 6 M Guanidinium Hydrochloride | 412 | 13,700 | sigmaaldrich.comwikipedia.orgbohrium.com |

| 8 M Urea | 412 | 13,880 - 14,290 | sigmaaldrich.comwikipedia.org |

| Original value reported by Ellman (1959) | 412 | 13,600 | fishersci.comwikipedia.orgnih.gov |

Applications in Biochemical Assays and Thiol Quantification

Quantification of Thiol Contents in Biological Samples

AEDN is particularly effective in determining the concentration of free sulfhydryl groups in biological samples. This is crucial for understanding cellular redox states, protein function, and the impact of oxidative stress.

A significant advantage of AEDN is its enhanced stability under alkaline conditions compared to the traditionally used Ellman's reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). nih.govacs.org DTNB is known to be unstable at a pH above 9, leading to high background signals due to the hydrolytic cleavage of its disulfide bond. acs.orgresearchgate.net In contrast, AEDN demonstrates markedly improved stability in basic environments, making it an excellent choice for enzymatic assays that require a high pH for optimal activity. nih.govacs.orgelsevierpure.com The reaction kinetics of AEDN with free thiols are similar to those of DTNB, ensuring that it can be readily substituted into existing protocols without significant modifications to the kinetic parameters. acs.orgresearchgate.net

For instance, in assays where an enzyme's action on a substrate releases a free thiol, AEDN can be used to quantify the thiol and thus determine the enzyme's kinetic properties, such as kcat and KM values. amazonaws.com The reaction between AEDN and a thiol releases 5-thio-2-nitrobenzoate (TNB), a chromogenic product that can be monitored spectrophotometrically at 412 nm. acs.org

Table 1: Comparison of DTNB and AEDN Stability and Reactivity

| Feature | 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid (AEDN) |

|---|---|---|

| Stability at pH > 9 | Low, undergoes hydrolytic cleavage | High, significantly more stable |

| Reaction with Thiols | Rapid and complete at neutral pH | Similar kinetics to DTNB |

| Primary Application | Thiol quantification | Thiol quantification, especially in basic conditions |

| Detection Wavelength | 412 nm (for TNB product) | 412 nm (for TNB product) |

This table summarizes the key differences in stability and reactivity between DTNB and AEDN, highlighting the advantages of AEDN for assays conducted under basic pH conditions.

The reactivity of cysteine residues within a protein is a critical determinant of its structure, function, and regulation. AEDN can be employed to probe the accessibility and reactivity of these cysteine thiols. By monitoring the rate of reaction between AEDN and a protein, researchers can gain insights into which cysteine residues are exposed on the protein surface and which are buried within its three-dimensional structure. nih.gov

Changes in the reactivity of a specific cysteine can indicate conformational changes in the protein, the binding of a ligand, or post-translational modifications. For example, a study on human chloride intracellular channel protein 2 (CLIC2) demonstrated that modification of an exposed cysteine with DTNB, a related compound, was crucial for obtaining high-quality crystals for structural analysis, indicating the reagent's utility in assessing and modifying cysteine accessibility. nih.gov Similarly, AEDN can be used to label cysteine-containing peptides, allowing for their identification in complex mixtures after proteolytic digestion and separation by techniques like high-performance liquid chromatography (HPLC). nih.gov

AEDN is also well-suited for the quantification of low-molecular-weight (LMW) thiols, which play vital roles in cellular antioxidant defense and various metabolic pathways. These thiols include cysteine, homocysteine, and glutathione (B108866) (GSH). nih.govresearchgate.net The reaction of AEDN with these LMW thiols follows the same principle as with protein thiols, leading to the formation of the chromophoric TNB anion.

An HPLC-based method can be used for the simultaneous quantification of total thiols and disulfides in biological samples. nih.gov In this approach, thiols react with a reagent like DTNB (and by extension, AEDN) to produce TNB, which is then quantified by HPLC. nih.gov This method can also be adapted to measure specific LMW thiols by separating their respective adducts. For instance, the GSH-TNB adduct can be measured to determine GSH levels. nih.gov To quantify total disulfides, a reduction step using a reagent like sodium borohydride (B1222165) (NaBH4) is performed prior to the reaction with the thiol reagent, converting disulfides to thiols. researchgate.net The difference in thiol content before and after reduction provides the concentration of disulfides.

Table 2: Application of AEDN in Low-Molecular-Weight Thiol Analysis

| Analyte | Method | Principle |

|---|---|---|

| Total Thiols | Spectrophotometry or HPLC | Reaction with AEDN releases TNB, which is quantified. |

| Total Disulfides | Reduction followed by AEDN reaction | Disulfides are reduced to thiols, then quantified with AEDN. The initial thiol content is subtracted. |

| Glutathione (GSH) | HPLC | Formation and quantification of the GSH-TNB adduct. |

| Cysteine | HPLC or Spectrophotometry | Direct reaction with AEDN and quantification of the resulting TNB. |

| Homocysteine | HPLC or Spectrophotometry | Direct reaction with AEDN and quantification of the resulting TNB. |

This table outlines the methods for analyzing various low-molecular-weight thiols and disulfides using AEDN, detailing the underlying principles of each assay.

Studies of Protein Thiol Redox Status

The balance between reduced thiols and oxidized disulfides in proteins, known as the thiol redox status, is fundamental to cellular signaling and protein function. AEDN serves as a valuable probe for investigating this critical aspect of protein biochemistry.

Thiol-disulfide exchange reactions are crucial for the proper folding of proteins, the formation of structural disulfide bonds, and the regulation of enzyme activity. nih.gov These reactions involve the attack of a nucleophilic thiolate on a disulfide bond. nih.govnih.gov AEDN, being an asymmetric disulfide, can participate in and be used to monitor such exchange reactions.

By reacting a protein thiol with AEDN, a mixed disulfide is formed between the protein and the 2-aminoethylthio group, with the release of TNB. The stability and subsequent reactions of this mixed disulfide can provide information about the local environment of the cysteine residue and the dynamics of thiol-disulfide exchange. researchgate.net The kinetics of these reactions can be followed spectrophotometrically, allowing for the determination of rate constants and providing insights into the mechanisms governing these exchange processes. researchgate.net

The accessibility of cysteine residues to chemical modification is often dependent on the protein's conformation. Therefore, reagents like AEDN can be used to monitor conformational changes in proteins. nih.gov For example, the denaturation of a protein can expose previously buried cysteine residues, leading to an increase in the rate and extent of the reaction with AEDN.

Studies using DTNB have shown that the reaction rate with sulfhydryl groups of proteins like bovine serum albumin (BSA) and ovalbumin is highly dependent on the protein's conformation as influenced by denaturants such as guanidine (B92328) hydrochloride and urea. nih.gov The changes in reaction rates correlate with alterations in the protein's secondary structure, which can be monitored by techniques like circular dichroism. nih.gov Given its similar reactivity, AEDN can be similarly applied to probe protein unfolding and refolding processes, providing valuable data on the dynamics of protein structure.

Facilitating Synthesis of Heterobifunctional Disulfide-Bridged Conjugates

The intrinsic structure of this compound (AEDP), possessing both a reactive disulfide bond and a primary amine, theoretically positions it as a candidate for the synthesis of heterobifunctional disulfide-bridged conjugates. In principle, the disulfide bond can react with a thiol on one molecule, while the amine can be coupled to a second molecule, creating a conjugate linked by a reversible disulfide bridge. This strategy is central to the development of various bioconjugates, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody. rsc.orgresearchgate.net The disulfide linkage is designed to be stable in the bloodstream but cleavable within the reducing environment of a target cell, releasing the drug. nih.govbroadpharm.com

The formation of such conjugates often involves a thiol-disulfide exchange reaction. A nucleophilic thiolate anion attacks the disulfide bond, leading to the formation of a new mixed disulfide. nih.govacs.org In the context of AEDP, a thiol-containing molecule would react with the disulfide bond of AEDP, releasing the 5-thio-2-nitrobenzoate (TNB) anion and forming a new disulfide bond with the aminoethyl portion of the reagent. The primary amine on the resulting structure would then be available for conjugation to a second molecule, typically through reactions involving its nucleophilic character, such as acylation.

While the concept of using heterobifunctional linkers containing disulfide bonds is well-established in the scientific literature for creating cleavable bioconjugates nih.govnih.gov, specific and detailed research findings documenting the widespread use of AEDP for facilitating the synthesis of heterobifunctional disulfide-bridged conjugates are not extensively reported. General strategies often employ other crosslinking reagents that contain a disulfide bond alongside a different reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702). korambiotech.comgbiosciences.com For instance, SPDP (succinimidyl 3-(2-pyridyldithio)propionate) is a well-known crosslinker that conjugates amine-containing molecules to sulfhydryls via a disulfide bond. korambiotech.com

Table 1: Comparison of Potential Reactive Moieties in Heterobifunctional Conjugation

| Reactive Group | Target Functional Group | Bond Formed | Reversibility |

| Disulfide | Thiol | Disulfide | Reversible (reducing agents) |

| Amine | Carboxylic Acid, NHS ester | Amide | Irreversible |

| Maleimide | Thiol | Thioether | Generally stable, can undergo retro-Michael reaction |

| Haloacetyl | Thiol | Thioether | Irreversible |

Methodological Considerations in Research Applications

Applications in Protein Chemistry

The primary application of AEDP in protein chemistry is the quantification of free sulfhydryl groups, which are present in the amino acid cysteine. As a more base-stable alternative to Ellman's reagent, AEDP allows for more accurate and reliable measurements in enzymatic assays and other biochemical studies that are conducted under basic pH conditions. nih.gov

Beyond quantification, thiol-reactive compounds like AEDP are used to modify cysteine residues in proteins for structural and functional studies. For instance, the modification of exposed cysteines can be a crucial step in improving the success of protein crystallization. By reacting with a free cysteine on a protein's surface, a bulky group is introduced, which can alter the protein's surface properties and facilitate the formation of well-ordered crystals necessary for X-ray crystallography. A study on the human chloride intracellular channel protein 2 (CLIC2) demonstrated that treatment with DTNB, a closely related compound, significantly improved the quality of protein crystals by modifying an exposed cysteine residue. nih.gov This principle is directly applicable to AEDP, which can be used to achieve similar outcomes with the added benefit of greater stability.

Applications as a Cross-linking Agent

Cross-linking agents are molecules that can form covalent bonds between two or more molecules, and they play a critical role in various biotechnological applications, including the development of drug delivery systems. thermofisher.comiris-biotech.de 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is a heterobifunctional cross-linker, meaning it possesses two different reactive groups: a primary amine and a reactive disulfide.

The presence of both an amino group and a thiol-reactive disulfide group gives AEDP the potential to be used in the construction of advanced drug delivery systems, such as antibody-drug conjugates (ADCs). iris-biotech.de In a typical strategy, the amine group of AEDP could be reacted with a carboxyl group on a drug molecule or a carrier nanoparticle to form a stable amide bond. The disulfide end of the molecule would then be available to react with a free thiol group, such as an exposed cysteine residue on an antibody.

This dual reactivity allows for the specific and controlled conjugation of therapeutic agents to targeting moieties. The resulting disulfide linkage is often designed to be cleavable under the reducing conditions found inside cells, allowing for the targeted release of the drug at its site of action. rsc.orgiris-biotech.de While specific research focusing solely on AEDP in drug delivery is emerging, the principles of using heterobifunctional, thiol-reactive linkers are well-established in the field, highlighting the potential of AEDP in this area. nih.govmdpi.com

Advanced Research Directions and Potential Innovations

Comparison with Other Thiol-Reactive Compounds

ADNB is part of a larger class of thiol-reactive compounds used in biochemical research. Its performance can be compared to other common reagents:

Ellman's Reagent (DTNB): As previously mentioned, ADNB's main advantage over DTNB is its superior stability in basic solutions. nih.gov Both reagents react with thiols with similar kinetics, but the lower background hydrolysis of ADNB at high pH makes it more reliable for certain applications. amazonaws.com

Fluorescent Thiol Probes: While ADNB relies on colorimetric detection, other probes, such as those based on maleimide (B117702) or benzofurazan, offer fluorescent detection. nih.govthermofisher.com Fluorescent probes can provide higher sensitivity in some cases, but the choice of reagent depends on the specific requirements of the experiment, including the instrumentation available and the potential for interference from other fluorescent molecules in the sample.

Other Disulfide-Based Reagents: Other asymmetric disulfides have been developed as alternatives to DTNB. The choice among these often depends on factors like the hydrophobicity of the reagent and its suitability for reacting with thiols in different protein environments. researchgate.net

The selection of a particular thiol-reactive compound is dictated by the specific experimental conditions, such as pH, the nature of the sample, and the desired detection method.

Limitations and Challenges in Current Research Applications

Need for Air-Free Conditions in Certain Applications

The precision of kinetic studies using AEDP can be compromised by the presence of oxygen. The reaction pathway can involve radical intermediates, such as thiyl radicals. Under aerobic conditions, these radicals are more likely to react with oxygen. nih.gov This reaction can lead to the formation of a disulfide and a superoxide (B77818) radical, introducing an alternative reaction pathway that can complicate kinetic analysis and affect the stoichiometry of the primary reaction. nih.gov

Moreover, the TNB chromophore, which is the basis for quantification, can be susceptible to aerobic oxidation, forming a transient intermediate. acs.org This instability can affect the accuracy and reproducibility of measurements, particularly in experiments conducted over extended periods. Therefore, for applications requiring high-precision kinetic data or in systems where radical reactions are a concern, conducting experiments under air-free (anaerobic) conditions is advisable to minimize these oxidative side reactions.

Interferences from Other Biological Substrates in Spectroscopic Methods

Spectroscopic quantification relies on the specific absorbance of the TNB anion at approximately 412 nm. wikipedia.orgbmglabtech.com A significant limitation in complex biological matrices is the potential for other molecules to absorb light at or near this wavelength, leading to a high background signal and inaccurate measurements. While the unreacted AEDP has weak absorption at 412 nm, it is crucial to properly account for its contribution. dojindo.com

Many biological molecules, including some flavonoids and other pigments found in tissue homogenates or cell lysates, may exhibit absorbance in this region of the visible spectrum. Although one study using a modified assay with gold nanoparticles reported no interference from common biological components like certain amino acids and vitamins, this implies that under standard assay conditions, these and other compounds could be potential interferents. researchgate.net Therefore, appropriate controls, such as a sample blank containing the biological matrix without the AEDP reagent, are essential to correct for background absorbance and ensure the accuracy of the thiol quantification.

| Source of Interference | Mechanism | Mitigation Strategy | Reference |

|---|---|---|---|

| Unreacted AEDP/DTNB | Weak absorbance at 412 nm. | Use of a reagent blank in spectrophotometry. | dojindo.com |

| Other Biological Molecules | Absorbance at or near 412 nm. | Use of sample-specific blanks; sample purification. | researchgate.net |

| TNB Product Instability | Aerobic oxidation leads to a transient intermediate with different spectral properties. | Conducting reactions under air-free conditions for kinetic studies. | acs.org |

Q & A

Q. What are the primary synthetic routes for 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid, and how can its purity be validated?

The synthesis typically involves coupling 2-nitrobenzoic acid derivatives with thiol-containing amines. A common approach is to use disulfide exchange reactions, where 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with 2-aminoethanethiol under controlled pH (e.g., pH 8.0–8.5) to form the target compound . Purity validation requires:

- HPLC analysis with UV detection (λ = 412 nm, characteristic of nitrobenzoate derivatives).

- Mass spectrometry (MS) for molecular weight confirmation.

- Thiol-specific assays (e.g., Ellman’s assay) to confirm disulfide bond formation and quantify residual free thiols .

Q. How can researchers quantify thiol-disulfide exchange kinetics using this compound?

The compound’s disulfide bond reacts with free thiols (e.g., cysteine residues in proteins), releasing 2-nitro-5-thiobenzoate (NTB), which absorbs at 412 nm. Methodological steps include:

- Kinetic UV-Vis spectroscopy : Monitor absorbance at 412 nm over time under controlled buffer conditions (e.g., phosphate buffer, pH 7.4).

- Data fitting : Use pseudo-first-order kinetics models if thiol is in excess. Rate constants (k) are derived from linear regression of ln(Absorbance) vs. time plots .

Q. What storage conditions are optimal for maintaining stability?

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the disulfide bond.

- Solvent : Dissolve in degassed buffer (pH 6–7) or DMSO to avoid oxidation.

- Light protection : Shield from light to prevent nitro group degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

A 2^k factorial design (e.g., pH, temperature, molar ratio) identifies critical factors influencing yield and purity. For example:

Q. How do competing reactions (e.g., oxidation or hydrolysis) affect data interpretation in thiol-disulfide assays?

Competing reactions introduce errors:

Q. What computational tools predict the reactivity of this compound with biomolecular thiols?

Q. How can researchers resolve contradictions in reported redox potentials for this compound?

Discrepancies may arise from:

- Buffer composition : Ionic strength affects redox measurements. Standardize using PBS (pH 7.4).

- Reference electrodes : Use Ag/AgCl electrodes calibrated with quinhydrone.

- Interfering species : Pre-treat samples with chelators (e.g., EDTA) to remove metal ions that catalyze disulfide scrambling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.